ALDH3A1 Inhibitory Activity: 3-Ethyl-4-methoxybenzaldehyde vs. the Benchmark Inhibitor CB29
In a standardized enzymatic assay for ALDH3A1, 3-Ethyl-4-methoxybenzaldehyde (recorded as BDBM50448798) demonstrates measurable inhibitory activity with an IC50 of 1.80 µM [1]. This positions it as a significantly more potent inhibitor in this class than the well-characterized, selective ALDH3A1 inhibitor CB29, which has a reported IC50 of 16 µM under comparable conditions . This near 9-fold difference in potency highlights a clear functional advantage for applications requiring stronger ALDH3A1 inhibition.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 1.80 µM |
| Comparator Or Baseline | CB29 (a known selective ALDH3A1 inhibitor); IC50 = 16 µM |
| Quantified Difference | Target compound is ~8.9-fold more potent (lower IC50) than CB29 in this assay. |
| Conditions | In vitro enzymatic assay using full-length human ALDH3A1 and benzaldehyde as substrate. [REFS-1, REFS-2] |
Why This Matters
This quantifies a substantial increase in on-target potency for ALDH3A1 compared to a common tool compound, which can justify selection for studies where stronger target engagement is required.
- [1] BindingDB. (n.d.). Entry for BDBM50448798 (CHEMBL3128217). Affinity Data: IC50 for human ALDH3A1. View Source
